Decarbazolyl Desmethyl Carvedilol

Description

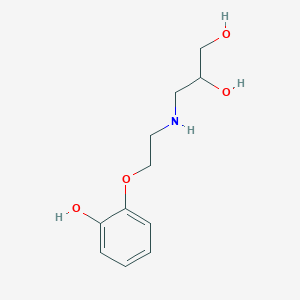

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-hydroxyphenoxy)ethylamino]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c13-8-9(14)7-12-5-6-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYRJCUIRUOCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCNCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Metabolic Formation Pathways of Decarbazolyl Desmethyl Carvedilol

Putative Enzymatic Biotransformation from Carvedilol (B1668590) or Other Metabolites

The formation of Decarbazolyl Desmethyl Carvedilol would necessitate the enzymatic transformation of the parent carvedilol molecule or one of its primary metabolites. This process is believed to be driven by the same enzyme systems responsible for the initial phases of carvedilol breakdown, primarily the Cytochrome P450 (CYP) superfamily. The generation of this specific compound would likely occur sequentially, starting with either O-demethylation followed by carbazole (B46965) ring cleavage, or vice versa.

Exploration of Cytochrome P450-Mediated Reactions (e.g., O-demethylation, carbazole ring cleavage)

The biotransformation of carvedilol is predominantly a Phase I oxidative process mediated by CYP enzymes. tandfonline.com These reactions modify the drug's structure, preparing it for subsequent conjugation and excretion.

O-Demethylation: The demethylation of the methoxyphenoxy moiety of carvedilol results in the formation of an active metabolite, O-desmethylcarvedilol (DMC). pharmgkb.orgmdpi.com In vitro studies using human liver microsomes and specific recombinant CYP enzymes have identified CYP2C9 as the primary catalyst for this reaction. pharmgkb.orgnih.gov While CYP2C9 plays the principal role, other isoforms, including CYP2D6, CYP1A2, and CYP2E1, are also implicated in the formation of O-desmethylcarvedilol, particularly in individuals with low CYP2C9 activity. pharmgkb.orgpharmgkb.org

Carbazole Ring Modification: The modification of the carbazole ring is another key metabolic pathway for carvedilol. However, the existing literature predominantly describes hydroxylation of the carbazole ring rather than its cleavage. Aromatic ring oxidation leads to various hydroxylated metabolites, such as 4'- and 5'-hydroxycarvedilol (catalyzed mainly by CYP2D6) and 8-hydroxycarvedilol (B193023) (catalyzed by CYP1A2). pharmgkb.org An early study using radiolabelled carvedilol in humans also identified oxidative cleavage products, but these were associated with the beta-blocking side chain, not the carbazole ring itself. nih.gov

The formation of a "decarbazolyl" moiety would require a more profound enzymatic process leading to the opening and cleavage of the stable tricyclic carbazole ring system. While not explicitly detailed in major metabolic studies, such a cleavage could theoretically occur as a downstream metabolic step following initial oxidation or hydroxylation of the carbazole structure.

The table below summarizes the primary CYP enzymes involved in the key metabolic pathways of carvedilol that could lead to the formation of this compound.

| Metabolic Reaction | Primary CYP Enzyme | Other Contributing CYP Enzymes | Resulting Metabolite(s) |

| O-Demethylation | CYP2C9 | CYP1A2, CYP2D6, CYP2E1 | O-desmethylcarvedilol (DMC) |

| Aromatic Ring Hydroxylation (Phenyl Ring) | CYP2D6 | CYP3A4 | 4'-hydroxycarvedilol, 5'-hydroxycarvedilol |

| Aromatic Ring Hydroxylation (Carbazole Ring) | CYP1A2 | CYP3A4 | 8-hydroxycarvedilol |

Application of In Vitro Metabolic Models (e.g., human liver microsomes, recombinant enzyme systems)

The elucidation of carvedilol's metabolic pathways has been heavily reliant on in vitro models that simulate human metabolism.

Recombinant Enzyme Systems: To pinpoint the specific enzymes responsible for each metabolic step, researchers use systems containing single, specific human CYP enzymes expressed in cell lines (e.g., lymphoblastoid cells or insect cells). peerj.com This approach has been crucial in confirming that CYP2D6 is the main enzyme for 4'- and 5'-hydroxylation, CYP2C9 for O-demethylation, and CYP1A2 for 8-hydroxylation. pharmgkb.org These are the same systems that would be employed to investigate the putative cleavage of the carbazole ring from a precursor metabolite like O-desmethylcarvedilol.

Comparative Metabolic Studies in Diverse Pre-clinical Research Models (e.g., rat, dog, mouse)

The metabolism of carvedilol has been investigated in several preclinical species, revealing significant inter-species differences. These studies help in understanding the potential range of metabolites that can be formed. Carvedilol is extensively metabolized across species, with biliary secretion being the main route of elimination. peerj.com

A comparative study in rats, dogs, and mice highlighted the following differences:

Rats: Showed the simplest metabolite profile, with the primary pathway being hydroxylation of the carbazolyl ring followed by glucuronidation. peerj.com

Dogs: The major metabolic routes were glucuronidation of the parent drug and hydroxylation of the carbazole ring. peerj.com

Mice: Displayed the most complex profile, involving glucuronidation of carvedilol itself, as well as hydroxylation on either the carbazolyl or the phenyl ring. peerj.com

Importantly, O-dealkylation, the class of reaction that includes O-demethylation, was identified as a minor pathway in all three species examined. This suggests that the initial step of forming O-desmethylcarvedilol may be less prominent in these preclinical models compared to humans. The formation of a decarbazolyl metabolite has not been reported as a major pathway in these animal models.

The table below provides a comparative overview of carvedilol metabolism in common preclinical models.

| Species | Major Metabolic Pathways | O-Dealkylation (Demethylation) Status |

| Rat | Carbazole ring hydroxylation, Glucuronidation | Minor |

| Dog | Parent drug glucuronidation, Carbazole ring hydroxylation | Minor |

| Mouse | Parent drug glucuronidation, Carbazole/Phenyl ring hydroxylation | Minor |

Consideration of Stereochemical Aspects in the Metabolic Fate of Carvedilol and its Derivatives

Carvedilol is administered as a racemic mixture of two enantiomers, R(+)-carvedilol and S(-)-carvedilol, which have different pharmacological activities and are metabolized differently. This stereoselectivity is a critical aspect of its pharmacokinetics. tandfonline.com

Stereoselective Metabolism: The metabolism of carvedilol is highly stereoselective. Orally administered carvedilol undergoes extensive first-pass metabolism in the liver, with a preference for the S-enantiomer, resulting in higher plasma concentrations of the R-enantiomer. tandfonline.comnih.gov

Enzyme Specificity: The CYP enzymes exhibit stereopreference. In human liver microsomes, R-carvedilol is primarily metabolized by CYP2D6, whereas the S-enantiomer is mainly metabolized by CYP1A2. tandfonline.com

Metabolite Stereochemistry: The formation of metabolites, including O-desmethylcarvedilol (DMC) and the hydroxylated derivatives, is also stereoselective. A clinical study analyzing the enantiomers of carvedilol and its metabolites found an accumulation of the R(+) enantiomers of carvedilol, DMC, and hydroxyphenyl carvedilol (OHC) in plasma. nih.gov This suggests that the subsequent metabolic steps are also influenced by the stereochemistry of the parent molecule. Any further biotransformation to form this compound would invariably carry forward this stereochemical preference, likely resulting in an unequal formation of its R and S enantiomers.

Phase II Conjugation: Stereoselectivity extends to Phase II reactions. In vitro studies show a preference for the glucuronidation of S-carvedilol in human liver microsomes. pharmgkb.org

This inherent stereoselectivity means that the formation rate and quantity of any downstream metabolite, including the putative this compound, would depend on the specific enantiomer of the parent drug or its precursor metabolite.

Hypothetical Pharmacological and Biological Activity Profiling of Decarbazolyl Desmethyl Carvedilol

In Vitro Receptor Interaction Assays

The initial step in characterizing a novel compound involves understanding its direct interactions with cellular receptors. For Decarbazolyl Desmethyl Carvedilol (B1668590), this would begin with an assessment of its binding affinity and functional response at adrenergic receptors, the primary targets of its parent drug, Carvedilol.

Investigation of Adrenergic Receptor Binding and Functional Responses

While the β-blocking activity appears to be minimal, the interaction with α1-adrenergic receptors remains to be fully elucidated. It is known that the R(+) enantiomer of carvedilol is an α1-adrenoceptor blocker. nih.gov Further investigation would be required to determine if Decarbazolyl Desmethyl Carvedilol retains any affinity for α1-adrenergic receptors.

To quantify these interactions, a series of in vitro binding assays would be necessary. These assays would determine the binding affinity (Ki) of this compound for β1, β2, and α1-adrenergic receptors. Following binding assays, functional assays would be crucial to determine whether the compound acts as an antagonist, agonist, or partial agonist at these receptors.

Table 1: Hypothetical Adrenergic Receptor Binding Affinities (Ki) of this compound

| Adrenergic Receptor Subtype | Hypothetical Ki (nM) |

| β1 | > 1000 |

| β2 | > 1000 |

| α1 | To be determined |

Cellular and Molecular Mechanistic Studies

Understanding the downstream effects of receptor binding, or the lack thereof, is critical. This section explores the potential intracellular signaling pathways modulated by this compound and its other potential biological activities.

Exploration of Intracellular Signaling Pathway Modulation (e.g., calcium handling, ryanodine (B192298) receptor interactions)

Carvedilol has been shown to directly interact with and modulate the cardiac ryanodine receptor (RyR2), a key channel involved in intracellular calcium release from the sarcoplasmic reticulum. nih.govmdpi.comresearchgate.netnih.govnih.gov This interaction is believed to contribute to its anti-arrhythmic effects. Specifically, carvedilol can suppress spontaneous Ca2+ release, also known as store-overload-induced Ca2+ release (SOICR), by reducing the open duration of the RyR2 channel. nih.govmdpi.com Given that this action is independent of its β-blocking activity, it is plausible that this compound could retain some of this RyR2 modulatory effect.

Further studies would be necessary to confirm if and how this compound affects RyR2 function and intracellular calcium handling in cardiomyocytes. Techniques such as single-channel recordings in lipid bilayers and calcium imaging in isolated cardiac cells would be invaluable in elucidating these mechanisms.

Assessment of Potential Ancillary Biological Activities (e.g., antioxidant, anti-inflammatory, anti-proliferative potential)

Carvedilol and its metabolites are known to possess significant antioxidant properties. nih.govmdpi.comnih.govnih.govnih.govnih.govrsc.orgresearchgate.netguidetopharmacology.orgresearchgate.net In fact, research indicates that the antioxidant effects of carvedilol are largely attributable to its metabolites rather than the parent drug itself. nih.govrsc.org This activity is thought to stem from the carbazole (B46965) moiety's ability to scavenge free radicals. nih.gov However, even without the carbazole group, the phenolic structure that remains in this compound could still confer antioxidant capabilities. Comparative studies using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay would be needed to quantify the antioxidant potential of this metabolite relative to carvedilol and its other metabolites.

The anti-inflammatory effects of carvedilol have also been documented, with mechanisms including the suppression of pro-inflammatory cytokines. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netmdpi.com This anti-inflammatory action is often linked to its antioxidant properties. nih.govresearchgate.net Therefore, it is conceivable that this compound could also exhibit anti-inflammatory activity. In vitro studies using cell models of inflammation, measuring markers like TNF-α and IL-6, would be necessary to test this hypothesis.

Furthermore, carvedilol has demonstrated anti-proliferative effects in various cancer cell lines, suggesting a potential role in oncology. nih.govnih.gov The mechanisms behind this are thought to be multifactorial. Investigating the anti-proliferative potential of this compound on different cancer cell lines would be a valuable area of research.

Table 2: Hypothetical Ancillary Biological Activities of this compound

| Biological Activity | Hypothetical Potency |

| Antioxidant | Moderate |

| Anti-inflammatory | Low to Moderate |

| Anti-proliferative | To be determined |

Structure-Activity Relationship (SAR) Analysis within Carvedilol Metabolite and Analog Series

The structural differences between this compound, Carvedilol, and its other metabolites provide a rich basis for a structure-activity relationship (SAR) analysis. u-szeged.hunih.gov The absence of the carbazole group in this compound appears to be the primary reason for its diminished β-adrenergic blocking activity. The carbazole moiety in Carvedilol is crucial for its high-affinity binding to β-receptors. u-szeged.hu

The removal of the methyl group from the methoxyphenoxy side chain also warrants consideration. While the primary role of this side chain in Carvedilol is associated with its α1-blocking properties, the impact of demethylation on this activity in the decarbazolated structure is unknown.

Advanced Analytical Methodologies for Decarbazolyl Desmethyl Carvedilol

Development and Validation of Quantitative Analytical Methods for Detection in Complex Matrices

The accurate quantification of Decarbazolyl Desmethyl Carvedilol (B1668590), particularly at trace levels within complex biological matrices or in the presence of the parent drug, Carvedilol, necessitates the development of highly sensitive and specific analytical methods. Validation of these methods according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), is essential to ensure they are reliable, reproducible, and fit for purpose. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the trace analysis of pharmaceutical compounds and their metabolites. researchgate.net Its high selectivity and sensitivity allow for the detection and quantification of minute quantities of substances like Decarbazolyl Desmethyl Carvedilol, even in complex samples such as human plasma. nih.govmui.ac.ir

The methodology involves chromatographic separation of the analyte from other components, followed by ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte. For instance, in the analysis of Carvedilol and its metabolites, protonated ions [M+H]⁺ are often monitored. nih.gov A study on Carvedilol enantiomers used transitions of m/z 407 > 100 for quantification. nih.gov This level of specificity is crucial for distinguishing between structurally similar compounds.

Methods are typically validated to establish linearity, accuracy, precision, and stability. nih.govmui.ac.ir A validated LC-MS/MS method for Carvedilol and its metabolite 4'-hydroxyphenyl carvedilol demonstrated linearity over a concentration range of 0.050-50.049 ng/mL and 0.050-10.017 ng/mL, respectively, showcasing the ability to quantify low-level analytes. nih.govmui.ac.ir Such methods often employ simple liquid-liquid extraction for sample preparation, making them both rapid and cost-effective. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent XDB C-18 (4.6 × 150 mm, 5 μm) | rsc.org |

| Mobile Phase | Solvent A: 20 mM ammonium (B1175870) acetate (B1210297) (pH 6); Solvent B: Acetonitrile (Isocratic elution) | rsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive | rsc.org |

| Monitored Transition (Carvedilol) | m/z 407 > 100 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | nih.govmui.ac.ir |

High-Resolution Separation Techniques (e.g., Ultra-Performance Liquid Chromatography, Chiral High-Performance Liquid Chromatography)

High-resolution separation techniques are vital for resolving this compound from the parent API and other related impurities, which often share significant structural similarities.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm), which provides a significant increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC. A stability-indicating UPLC method developed for Carvedilol used an Acquity HSS T3 column (100 × 2.1 mm, 1.8 µm) and was shown to be compatible with mass spectrometry, making it a powerful tool for impurity evaluation. mdpi.com The enhanced resolution of UPLC is critical in stability studies where numerous degradation products may be present.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is indispensable because Carvedilol is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, which can be metabolized at different rates. nih.govnih.gov this compound is also a chiral molecule. Chiral HPLC methods use a chiral stationary phase (CSP) to separate these enantiomers. A validated method for Carvedilol enantiomers utilized a Phenomenex Lux-cellulose-4 column, achieving successful resolution. scirp.org Another study employed a Chirobiotic® V chiral-phase column for the sequential analysis of the enantiomers of Carvedilol and its metabolites, O-desmethyl carvedilol (DMC) and hydroxyphenyl carvedilol (OHC). nih.gov This separation is crucial as different enantiomers can exhibit different pharmacological activities.

| Technique | Column | Mobile Phase | Key Finding | Source |

|---|---|---|---|---|

| UPLC | Waters Acquity HSS T3 (100 × 2.1 mm, 1.8 µm) | Gradient of Ammonium acetate buffer and Methanol (B129727) | MS-compatible method for stability and impurity evaluation | mdpi.com |

| Chiral HPLC | Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 μm) | Isopropanol and n-Heptane (60:40 v/v) | Good resolution of Carvedilol enantiomers | scirp.org |

| Chiral HPLC-MS/MS | Chirobiotic® V chiral-phase column | Not specified | Sequential analysis of enantiomers of Carvedilol and its metabolites | nih.gov |

Implementation in Impurity Profiling and Stability Studies of Active Pharmaceutical Ingredients

Analytical methods for this compound are critical in the impurity profiling of Carvedilol API. jocpr.com Impurity profiling is the identification and quantification of all potential impurities in a drug substance. connectjournals.com The presence of unwanted chemicals, even in small amounts, can affect the efficacy and safety of pharmaceutical products. jocpr.com

These methods are central to stability-indicating studies . A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality of the drug substance and product over time. farmaciajournal.com To develop such a method, the API is subjected to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines. psu.edursc.org

Studies on Carvedilol have shown it degrades significantly under basic, acidic, and photolytic conditions. rsc.org The analytical method must be able to separate the intact drug from all degradation products formed, including potential impurities like this compound. psu.edu The peak purity of the main drug peak is often tested to confirm that it is free from any co-eluting impurities, thus proving the stability-indicating power of the method. psu.edu These studies are essential for determining the shelf-life and appropriate storage conditions for the API.

Synthesis and Application of Isotopic Labeled Standards (e.g., this compound-d4) for Research Purposes

Stable isotope-labeled (SIL) analogues of analytes are considered the gold standard for internal standards in quantitative bioanalytical LC-MS/MS assays. nih.govnih.gov The use of a SIL internal standard, such as a deuterated version like this compound-d4, is crucial for achieving high precision and accuracy. nih.gov

SIL internal standards have nearly identical chemical and physical properties to the unlabeled analyte. nih.gov This means they co-elute chromatographically and experience similar ionization efficiency, extraction recovery, and matrix effects. nih.goveurisotop.com By adding a known amount of the SIL standard to a sample, any variability during sample processing or analysis can be compensated for by calculating the peak area ratio of the analyte to the internal standard. nih.gov This is particularly important when dealing with complex biological matrices like plasma, which can cause ion suppression or enhancement. nih.gov For example, Carvedilol-d5 has been used as an internal standard for the quantification of Carvedilol in human plasma and dried blood spots. nih.gov

The synthesis of SIL standards can be challenging and costly. nih.gov While some standards are produced via chemical synthesis, alternative methods like in vitro biotransformation have been developed. This approach can generate SIL analogues of metabolites from more readily available SIL-labeled parent drugs, potentially saving time and resources in drug development. nih.gov These labeled standards are indispensable for research purposes, including pharmacokinetic studies and metabolomics research, where accurate quantification is paramount. isotope.com

Synthetic Chemistry and Process Control of Carvedilol Relevant to Decarbazolyl Desmethyl Carvedilol

Identification of Decarbazolyl Desmethyl Carvedilol (B1668590) as a Potential Process-Related Impurity or Degradant in Carvedilol Synthesis

The identification of impurities is a critical step in ensuring the quality and safety of any active pharmaceutical ingredient. For Carvedilol, a number of process-related impurities and degradation products have been identified and are well-documented in pharmacopoeias and scientific literature. These include compounds often referred to as Impurity A, Impurity B (a bis-impurity), and Impurity C. researchgate.net Metabolites such as O-desmethyl carvedilol, formed by the action of cytochrome P450 enzymes like CYP2C9, are also extensively studied. caymanchem.comnih.gov

However, a thorough search of existing literature and databases yields no specific mention of "Decarbazolyl Desmethyl Carvedilol" as a known process-related impurity or a degradant formed during the synthesis or storage of Carvedilol. Its chemical structure, which lacks both the carbazole (B46965) moiety and the methyl group of the parent molecule, suggests it could theoretically arise from significant degradation, but this pathway is not documented. uni.lunih.gov The management of impurities in API manufacturing relies on a deep understanding of the synthetic process and potential side reactions. nih.gov Without specific identification in process streams or degradation studies, it remains a hypothetical substance in the context of Carvedilol manufacturing.

Optimization of Synthetic Pathways to Minimize Impurity Formation

The synthesis of Carvedilol has been the subject of considerable research aimed at improving yield and purity by minimizing the formation of known impurities. A common route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. niscpr.res.ingoogle.com A major challenge in this pathway is the formation of the bis-impurity (Impurity B), where a secondary amine product reacts with another epoxide molecule. researchgate.net

Strategies to minimize this and other impurities include:

Use of Protecting Groups: Protecting the amine group of 2-(2-methoxyphenoxy)ethanamine with a group like benzyl (B1604629) can prevent the formation of the bis-impurity. However, this introduces additional protection and deprotection steps, the latter of which can be incomplete and generate other impurities, such as N-benzyl Carvedilol (Impurity C). researchgate.netgoogle.com

Solvent Selection: The choice of solvent can significantly impact impurity profiles. For instance, using dimethyl sulfoxide (B87167) (DMSO) has been shown to limit the formation of the bis-impurity to under 7%, compared to 10-20% in other solvents. google.com

Alternative Intermediates: A different approach involves using 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate (B104242) as a key intermediate. This method proceeds under mild basic conditions and has been reported to avoid the formation of the bis-impurity. niscpr.res.in

Process Parameter Control: Adjusting reaction conditions such as temperature, pH, and the molar ratio of reactants is a fundamental strategy to control impurity formation. niscpr.res.ingoogle.com

While these optimizations are effective for known impurities, they cannot be directly correlated to the minimization of this compound, as its formation pathway within the Carvedilol synthesis is not established.

Analytical Control Strategies in Active Pharmaceutical Ingredient (API) Manufacturing and Quality Assurance

Robust analytical methods are essential for detecting and quantifying impurities in API manufacturing, ensuring the final product meets stringent quality and safety standards set by regulatory bodies like the ICH. researchgate.net

Key analytical control strategies include:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and quantifying Carvedilol and its impurities. researchgate.net Various HPLC methods, including reverse-phase (RP-HPLC), have been developed and validated according to ICH guidelines for accuracy, precision, specificity, and robustness. researchgate.netresearchgate.net Chiral chromatography is also employed to separate the enantiomers of Carvedilol and its chiral metabolites. nih.gov

Spectrometric Techniques: Mass Spectrometry (MS), often coupled with HPLC (LC-MS/MS), is crucial for the structural identification and characterization of impurities. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also provides detailed structural information.

Forced Degradation Studies: To identify potential degradants, drug substances are subjected to stress conditions such as acid, base, oxidation, heat, and light. researchgate.netresearchgate.net These studies help to establish the degradation pathways and prove the stability-indicating nature of the analytical methods. Carvedilol, for example, has been found to be particularly sensitive to oxidative and alkaline conditions. researchgate.net

These analytical strategies form a comprehensive framework for impurity control. In the case of this compound, a validated reference standard and a specific analytical method would be required for its detection and quantification. Currently, such specific methods are not described in the literature, which is consistent with its unconfirmed status as a process-related impurity or degradant.

Below is a table summarizing the analytical techniques commonly used for impurity control in API manufacturing.

| Analytical Technique | Purpose | Application in Carvedilol Analysis |

| High-Performance Liquid Chromatography (HPLC/RP-HPLC) | Separation, Quantification | Primary method for assay and impurity profiling. researchgate.netresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification, Quantification | Used for structural elucidation of impurities and sensitive quantification in biological matrices. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Characterization | Provides detailed structural information for impurity identification. |

| Chiral Chromatography | Enantiomeric Separation | Separates (S)- and (R)-enantiomers of Carvedilol and its metabolites. nih.gov |

| Forced Degradation Studies | Identify Degradation Pathways | Determines stability under stress conditions (acid, base, oxidation, etc.). researchgate.net |

Future Research Directions and Translational Perspectives

Advanced Mechanistic Studies on Putative Biological Targets and Pathways

The primary step in characterizing a new chemical entity is to identify its biological targets. Carvedilol (B1668590) itself is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist. A key research question would be to determine if the removal of the carbazole (B46965) moiety alters this receptor binding profile. Initial studies would involve comprehensive screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify primary and secondary targets. Techniques such as radioligand binding assays and functional cellular assays would be employed to quantify the binding affinity and functional activity (agonist, antagonist, or inverse agonist) at identified targets. Subsequent studies would focus on elucidating the downstream signaling pathways modulated by the compound's interaction with its primary targets, for instance, measuring changes in cyclic AMP (cAMP) levels or calcium mobilization. caymanchem.com

Computational Chemistry and In Silico Molecular Modeling for Ligand-Target Interactions

Computational methods provide a powerful, resource-efficient way to predict and understand how a ligand like Decarbazolyl Desmethyl Carvedilol might interact with biological targets. biotech-asia.org Molecular docking simulations would be used to model the binding pose and affinity of the compound within the binding pockets of key targets, such as adrenergic receptors or other proteins identified in initial screenings. nih.govresearchgate.net These in silico models can predict the specific amino acid residues involved in the interaction, highlighting key hydrogen bonds, hydrophobic interactions, or electrostatic forces that stabilize the ligand-receptor complex. researchgate.net Furthermore, molecular dynamics simulations could be run to assess the stability of the predicted binding poses over time, providing a more dynamic picture of the interaction. nih.govresearchgate.net This computational approach can guide the synthesis of more potent and selective analogs.

Interactive Table: Putative Ligand-Target Docking Scores

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Beta-1 Adrenergic Receptor | -8.5 | Asp121, Ser212, Phe301 |

| Beta-2 Adrenergic Receptor | -8.2 | Asp130, Tyr316, Asn322 |

| Alpha-1A Adrenergic Receptor | -7.9 | Asp106, Phe189, Trp257 |

| Ryanodine (B192298) Receptor 2 (RyR2) | -6.5 | Arg4496, Glu4501 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from in silico studies.

Elucidation of its Toxicological Significance and Metabolic Fate in Pre-clinical Investigations

Understanding the safety profile and metabolic pathway of a new compound is a cornerstone of preclinical development. In vitro toxicological studies using various cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) would be conducted to assess cytotoxicity. Further assays would investigate potential genotoxicity (e.g., Ames test) and cardiotoxicity (e.g., hERG channel assay).

Metabolic stability would be evaluated using liver microsomes and hepatocytes from different species (e.g., rat, dog, human) to identify the rate of metabolism and the primary enzymes involved, such as cytochrome P450 (CYP) isoforms. caymanchem.com The metabolic fate would be traced by identifying the major metabolites formed. This information is critical for understanding the compound's potential for drug-drug interactions and for designing subsequent in vivo animal studies.

Design and Synthesis of Novel this compound Analogs for Structure-Activity Relationship Expansion

Based on the findings from mechanistic and computational studies, the design and synthesis of novel analogs would be undertaken to explore the structure-activity relationship (SAR). The core structure of this compound would be systematically modified to improve potency, selectivity, or pharmacokinetic properties. For example, different functional groups could be substituted at various positions on the remaining phenyl and amino-alkoxy portions of the molecule. The goal of such a program would be to block critical metabolic pathways to potentially increase the compound's half-life or to enhance its interaction with the target receptor. researchgate.net Each new analog would be synthesized and then subjected to the same battery of in vitro and in silico tests to build a comprehensive SAR profile, guiding the selection of a lead candidate for further development.

Q & A

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC and LC-MS to identify impurities (e.g., oxidation products). Use Arrhenius equations to extrapolate shelf-life at 25°C .

Data Contradiction and Validation

Q. How should conflicting FTIR and NMR data on this compound degradation products be resolved?

- Methodological Answer : Cross-reference spectral data with synthetic standards (e.g., oxidized carbazole derivatives). Use high-resolution mass spectrometry (HR-MS) to confirm molecular formulas. Repeat experiments under inert atmospheres to rule out oxidation artifacts .

Q. What strategies mitigate batch-to-batch variability in this compound tablet formulations?

- Methodological Answer : Implement design of experiments (DoE) to optimize excipient ratios (e.g., PVP K30, lactose). Use near-infrared (NIR) spectroscopy for real-time monitoring of blend uniformity. Apply multivariate statistical process control (MSPC) to detect deviations during compression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.